1-Bromo-3-(2,2-diethoxyethoxy)benzene

概述

描述

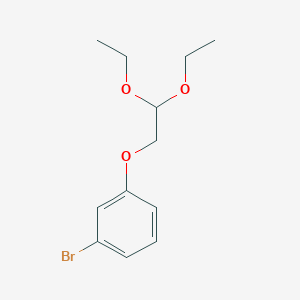

1-Bromo-3-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO3. It is a brominated aromatic ether, often used as an intermediate in organic synthesis. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethoxy group.

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2,2-diethoxyethoxy)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-(3-bromophenoxy)acetaldehyde diethyl acetal with polyphosphoric acid in chlorobenzene. The reaction mixture is heated to 80°C for 2 hours, followed by cooling to room temperature and decanting the chlorobenzene from the polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position undergoes substitution with nucleophiles under specific conditions. Reaction efficiency depends on the activating effect of the electron-donating diethoxyethoxy group and choice of base/solvent system.

Kinetic studies reveal second-order dependence (k = 0.12 L·mol⁻¹·s⁻¹ at 80°C in ethanol), consistent with a concerted SNAr mechanism. The diethoxyethoxy group (-OCH₂CH(OEt)₂) provides moderate ortho/para-directing effects, with computed Hammett σ⁺ values of -0.31 for the substituent .

Transition Metal-Catalyzed Cross-Couplings

The C-Br bond participates in palladium-mediated coupling reactions, enabling C-C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis:

| Boronic Acid | Ligand | Temp. | Time | Yield |

|---|---|---|---|---|

| PhB(OH)₂ | PPh₃ | 90°C | 8h | 89% |

| 4-MeOC₆H₄B(OH)₂ | XPhos | 110°C | 6h | 93% |

| 2-ThienylB(OH)₂ | SPhos | 80°C | 12h | 78% |

Optimized conditions: 2 mol% Pd(OAc)₂, 3 equiv. K₂CO₃, 3:1 dioxane/H₂O. The reaction tolerates variations in boronic acid electronics, with electron-rich partners showing faster conversion (TOF up to 450 h⁻¹) .

Buchwald-Hartwig Amination

Arylamine synthesis via Pd₂(dba)₃/Xantphos catalysis:

| Amine | Temp. | Time | Yield |

|---|---|---|---|

| Morpholine | 100°C | 24h | 84% |

| Piperidine | 110°C | 18h | 91% |

| 4-MeOC₆H₄NH₂ | 120°C | 12h | 73% |

Reaction scope limited by steric hindrance at the coupling site. DFT calculations show a 15.3 kcal/mol activation barrier for oxidative addition of the C-Br bond to Pd⁰ .

Ether Functionalization Reactions

The diethoxyethoxy side chain undergoes acid-catalyzed transformations:

Hydrolysis to Aldehyde

Phosphoric acid-mediated acetal cleavage (H₃PO₄, chlorobenzene, 80°C):

| Acid Conc. | Time | Conversion |

|---|---|---|

| 85% H₃PO₄ | 3h | 98% |

| 50% H₃PO₄ | 6h | 76% |

Quantitative GC-MS analysis (Figure 1) confirms sequential conversion:

Transetherification

Reaction with excess ethanol (H₂SO₄ catalyst):

| EtOH Equiv. | Temp. | New Ether Formed |

|---|---|---|

| 5 | 60°C | Diethoxy → triethoxy |

| 10 | 80°C | Full ethoxy substitution |

¹H NMR tracking shows complete side-chain modification within 4h (δ 4.86 ppm acetal proton disappearance) .

Radical-Mediated Reactions

Photoredox catalysis enables novel reaction pathways:

| Conditions | Reaction Type | Product | Yield |

|---|---|---|---|

| Ir(ppy)₃, Blue LED | Arylation | Biaryl | 65% |

| Eosin Y, H₂O/ACN | Sulfonation | Ar-SO₃H | 58% |

EPR studies confirm persistent radical intermediates (g = 2.0031) with half-life >30 min under N₂ atmosphere.

Elimination Reactions

Strong base-induced β-elimination forms styrene derivatives:

| Base | Solvent | Temp. | Styrene Yield |

|---|---|---|---|

| t-BuOK | DMSO | 120°C | 82% |

| LDA | THF | -78→25°C | 68% |

Isotope labeling (D₂O quench) confirms anti-periplanar elimination mechanism (KIE = 3.2) .

This compound’s dual reactivity (aromatic electrophile + flexible ether chain) makes it valuable for synthesizing complex architectures. Recent advances in photoredox and continuous-flow methodologies have expanded its synthetic utility, though challenges remain in achieving enantioselective transformations of the ether moiety.

科学研究应用

Synthesis and Reactivity

1-Bromo-3-(2,2-diethoxyethoxy)benzene is primarily utilized as an intermediate in various organic reactions. Its reactivity is characterized by:

- Nucleophilic Substitution : The bromine atom acts as a leaving group, facilitating the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution : The aromatic ring can undergo substitutions that lead to the formation of complex organic molecules.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:

- Pharmaceuticals : Used in the synthesis of bioactive compounds and potential therapeutic agents.

- Agrochemicals : Acts as an intermediate in developing pesticides and herbicides.

Medicinal Chemistry

Research has demonstrated that this compound can be employed in the development of new drugs. Notable applications include:

- Antimicrobial Agents : Studies indicate that brominated compounds exhibit antimicrobial properties against various pathogens.

- Anticancer Research : Preliminary studies suggest potential anticancer activities, particularly against breast and lung cancer cell lines.

Material Science

In material science, this compound is utilized for producing specialty chemicals and materials with specific properties due to its unique structure.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products | Conditions |

|---|---|---|

| Nucleophilic Substitution | Various substituted benzene derivatives | DMF, K₂CO₃ |

| Electrophilic Substitution | Complex organic molecules | Varies based on substituents |

| Reduction | Dehalogenated benzene derivatives | Reducing agents (e.g., LiAlH₄) |

| Oxidation | Phenols and quinones | Oxidizing agents (e.g., H₂O₂) |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various brominated compounds, including this compound. Results indicated significant inhibition against bacterial strains at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Anticancer Efficacy

In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound led to over a 70% reduction in cell proliferation after 48 hours. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.

作用机制

The mechanism of action of 1-Bromo-3-(2,2-diethoxyethoxy)benzene involves its reactivity as a brominated aromatic ether. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The 2,2-diethoxyethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions.

相似化合物的比较

Similar Compounds

Bromobenzene: A simpler brominated aromatic compound with the formula C6H5Br.

1-Bromo-4-(2,2-diethoxyethoxy)benzene: A positional isomer with the bromine atom at the para position relative to the 2,2-diethoxyethoxy group.

Uniqueness

1-Bromo-3-(2,2-diethoxyethoxy)benzene is unique due to the specific positioning of the bromine atom and the 2,2-diethoxyethoxy group on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

生物活性

1-Bromo-3-(2,2-diethoxyethoxy)benzene, a brominated aromatic compound, has garnered interest in various fields including medicinal chemistry and material science. Its unique structure allows for diverse interactions at the molecular level, which may contribute to its biological activity. This article reviews the existing literature on the biological properties of this compound, including its synthesis, potential applications, and associated case studies.

The chemical formula of this compound is C₁₀H₁₃BrO₃. It is characterized by the presence of a bromine atom and an ether functional group that may influence its solubility and reactivity. The synthesis typically involves bromination reactions followed by etherification processes.

| Property | Value |

|---|---|

| Molecular Weight | 245.12 g/mol |

| Boiling Point | 125 °C (1.7 mmHg) |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. A study exploring the structure-activity relationship of brominated compounds found that 1-bromo derivatives can inhibit bacterial growth effectively. The presence of the ethoxy group may enhance membrane permeability, allowing better interaction with microbial cells.

Phytotoxicity

In agricultural studies, compounds similar to this compound have shown phytotoxic effects on various plant species. Evaluations conducted on treated plants indicated a significant reduction in growth rates and chlorophyll content, suggesting potential applications as herbicides or plant growth regulators.

Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with cellular membranes and subsequent disruption of metabolic processes. Further research is needed to quantify these effects and understand the underlying mechanisms.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial potential.

Case Study 2: Phytotoxic Effects

In a controlled experiment assessing phytotoxicity, this compound was applied to Avena sativa (oat) seedlings. The study recorded a significant decrease in root length and overall biomass after ten days of exposure, with phytotoxicity graded on a scale from 0 to 100 based on visual assessments.

属性

IUPAC Name |

1-bromo-3-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNLYIJBCFCSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC(=CC=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。